molecular formula C13H14N2O B8787328 1-[5-(Benzyloxy)pyridin-2-YL]methanamine

1-[5-(Benzyloxy)pyridin-2-YL]methanamine

Cat. No.: B8787328
M. Wt: 214.26 g/mol
InChI Key: QQPHJQQKPMJBKQ-UHFFFAOYSA-N
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Description

1-[5-(Benzyloxy)pyridin-2-YL]methanamine is a pyridine-derived compound featuring a benzyloxy substituent at the 5-position of the pyridine ring and a methanamine group at the 2-position. This structure confers unique physicochemical properties, including moderate lipophilicity due to the benzyloxy group, which may enhance membrane permeability in biological systems. The compound’s molecular formula is C₁₃H₁₄N₂O, with a molecular weight of 214.27 g/mol. Its structural versatility makes it a scaffold for medicinal chemistry, particularly in targeting enzymes or receptors where aromatic interactions are critical .

Properties

Molecular Formula

C13H14N2O

Molecular Weight

214.26 g/mol

IUPAC Name

(5-phenylmethoxypyridin-2-yl)methanamine

InChI

InChI=1S/C13H14N2O/c14-8-12-6-7-13(9-15-12)16-10-11-4-2-1-3-5-11/h1-7,9H,8,10,14H2

InChI Key

QQPHJQQKPMJBKQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CN=C(C=C2)CN

Origin of Product

United States

Comparison with Similar Compounds

Structural and Substituent Variations

Table 1: Structural Comparison of Pyridin-2-YL Methanamine Derivatives
Compound Name Substituent at Pyridine 5-Position Additional Features Molecular Formula Molecular Weight (g/mol)
1-[5-(Benzyloxy)pyridin-2-YL]methanamine Benzyloxy (Ph-O-) None C₁₃H₁₄N₂O 214.27
1-[5-(1,1,2,2-Tetrafluoroethoxy)pyridin-2-YL]methanamine HCl Tetrafluoroethoxy (CF₂CF₂-O-) Hydrochloride salt C₈H₉ClF₄N₂O 260.62
[1-(6-Methoxypyridin-2-YL)cyclopropyl]methanamine diHCl Methoxy (MeO-) Cyclopropane ring, dihydrochloride C₁₀H₁₆Cl₂N₂O 263.15
(5,6-Dimethoxypyridin-2-YL)methanamine Methoxy (MeO-) at 5,6-positions Dual methoxy groups C₈H₁₂N₂O₂ 168.20

Key Observations :

  • Electronic Effects : Electron-donating groups (e.g., methoxy) may alter pyridine ring reactivity, whereas electron-withdrawing substituents (e.g., tetrafluoroethoxy) could reduce nucleophilicity at the amine group .
  • Steric Effects : The cyclopropane ring in [1-(6-methoxypyridin-2-YL)cyclopropyl]methanamine introduces conformational rigidity, which may restrict binding to certain biological targets .

Pharmacological and Physicochemical Properties

Table 2: Property Comparison
Property This compound 1-[5-(Tetrafluoroethoxy)pyridin-2-YL]methanamine HCl (5,6-Dimethoxypyridin-2-YL)methanamine
LogP ~2.1 (estimated) ~1.8 ~0.9
Solubility in Water Low Moderate (due to HCl salt) High
Metabolic Stability Susceptible to CYP450 oxidation Higher (fluorine reduces metabolism) Moderate (demethylation likely)

Implications :

  • The benzyloxy group’s metabolic lability may shorten the half-life compared to fluorinated analogs but could be advantageous for prodrug designs .
  • Dual methoxy substituents in (5,6-Dimethoxypyridin-2-YL)methanamine improve water solubility, favoring oral bioavailability .

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